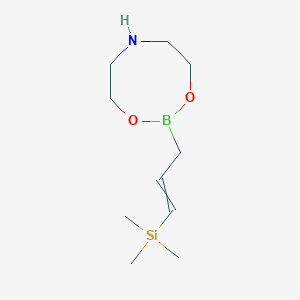
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is a compound that features a unique combination of boron, oxygen, nitrogen, and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane typically involves the reaction of boronic acids with dialkanolamines. The process can be summarized as follows:
Reaction of Boronic Acids with Dialkanolamines: This step involves the formation of the dioxazaborocane ring by reacting boronic acids with dialkanolamines under controlled conditions.
Introduction of the Prop-1-enyl Group: The prop-1-enyl group can be introduced through a series of reactions involving alkenylation agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the silicon atom, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction may produce borohydrides.
Aplicaciones Científicas De Investigación
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry:
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane involves its ability to interact with various molecular targets through its boron, oxygen, nitrogen, and silicon atoms. The compound can form coordination complexes with metal ions, participate in hydrogen bonding, and undergo nucleophilic and electrophilic reactions. These interactions enable the compound to exert its effects in different chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohexan-1-one
- 4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile
- 3-(1,3,6,2-Dioxazaborocan-2-yl)cyclohex-2-en-1-one
Uniqueness
3-(1,3,6,2-Dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane is unique due to the presence of the prop-1-enyl and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other dioxazaborocane derivatives. These functional groups enhance its versatility in synthetic applications and its potential as a precursor for more complex molecules.
Propiedades
Fórmula molecular |
C10H22BNO2Si |
|---|---|
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl-trimethylsilane |
InChI |
InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3 |
Clave InChI |
OIZDHLXQPPZNRT-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCNCCO1)CC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


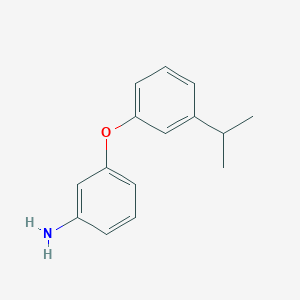
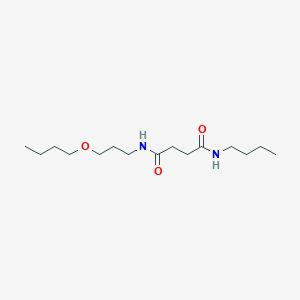
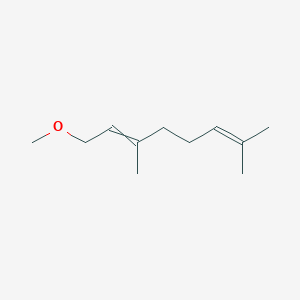
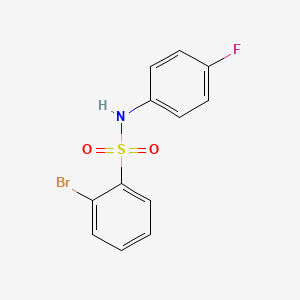
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
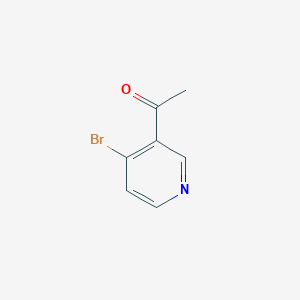
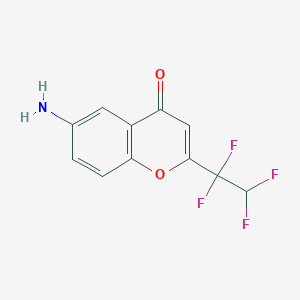
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
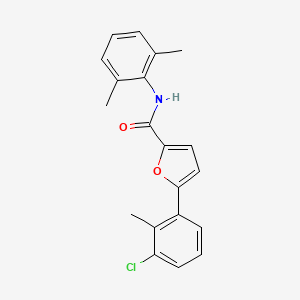
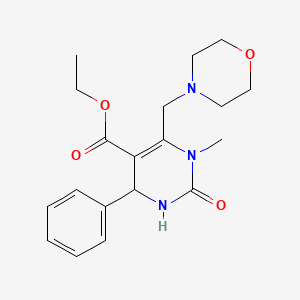
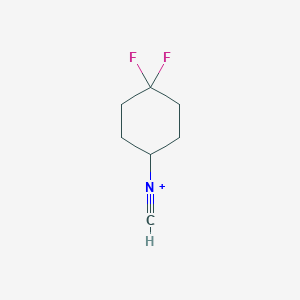
![N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B12451095.png)

